

An In-depth Technical Guide to the Spectroscopic Data of 2-Allylphenol

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Compound of Interest

Compound Name: 2-Allylphenol

Cat. No.: B7767131

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-allylphenol**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental context.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-allylphenol**, providing a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for **2-Allylphenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.15 - 6.80	m	4H	Ar-H
6.05 - 5.85	m	1H	-CH=CH ₂
5.15 - 5.00	m	2H	-CH=CH ₂
4.90 (broad s)	1H	OH	
3.40	d	2H	Ar-CH ₂ -

Solvent: CDCl₃, Instrument Frequency: 90 MHz.[\[1\]](#)[\[2\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **2-Allylphenol**

Chemical Shift (δ) ppm	Assignment
153.5	C-OH
136.8	-CH=CH ₂
130.5	Ar-C
127.8	Ar-C
124.2	Ar-C (substituted)
121.2	Ar-C
116.2	-CH=CH ₂
115.8	Ar-C
34.8	Ar-CH ₂ -

Solvent: CDCl₃.[\[3\]](#)Table 3: Key IR Absorption Bands for **2-Allylphenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450	Strong, Broad	O-H stretch
3080	Medium	=C-H stretch (alkene)
3020	Medium	=C-H stretch (aromatic)
1640	Medium	C=C stretch (alkene)
1600, 1490, 1450	Medium to Strong	C=C stretch (aromatic)
1230	Strong	C-O stretch (phenol)
915, 995	Strong	=C-H bend (out-of-plane)

Sample preparation: Liquid film.[\[2\]](#)[\[4\]](#)

Table 4: Mass Spectrometry Data for **2-Allylphenol**

m/z	Relative Intensity (%)	Assignment
134	100	[M] ⁺ (Molecular Ion)
133	35	[M-H] ⁺
119	15	[M-CH ₃] ⁺
91	51	[C ₇ H ₇] ⁺ (Tropylium ion)
77	46	[C ₆ H ₅] ⁺ (Phenyl ion)

Ionization method: Electron Ionization (EI) at 70 eV.[\[5\]](#)[\[6\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices for organic compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **2-allylphenol** (approximately 5-10 mg) was prepared by dissolving the compound in deuterated chloroform (CDCl₃, approximately 0.7 mL). A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra were acquired on a 90 MHz NMR spectrometer.
- **¹H NMR Acquisition:** The proton NMR spectrum was recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width was set to encompass all expected proton signals (typically 0-12 ppm).
- **¹³C NMR Acquisition:** The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. A larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope. The spectral width was set to cover the expected range for carbon signals (typically 0-200 ppm).

- **Data Processing:** The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A drop of neat **2-allylphenol** liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.
- **Instrumentation:** An FTIR (Fourier Transform Infrared) spectrometer was used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the clean salt plates was first recorded. The sample was then placed in the spectrometer's sample compartment, and the sample spectrum was recorded. The final spectrum was generated by ratioing the sample spectrum against the background spectrum. The data was typically collected over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The resulting transmittance or absorbance spectrum was plotted, and the positions of significant absorption bands were identified and reported in wavenumbers (cm^{-1}).

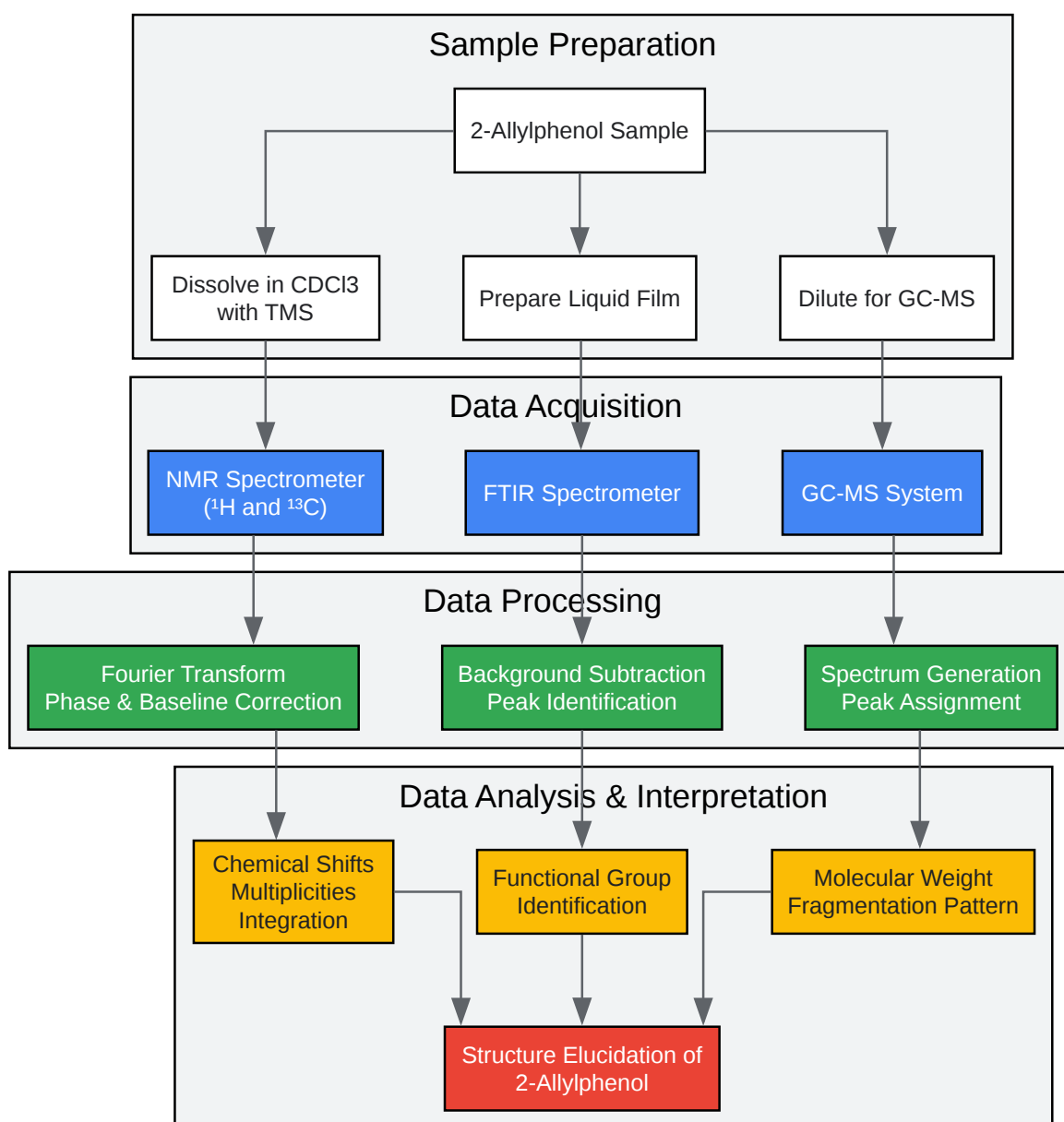
Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **2-allylphenol** was introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.
- **Ionization:** Electron Ionization (EI) was employed, with an electron beam energy of 70 eV, to induce fragmentation of the **2-allylphenol** molecules.
- **Mass Analysis:** The resulting positively charged ions and fragment ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier detector was used to detect the ions, and the signal was amplified to generate the mass spectrum.

- Data Presentation: The mass spectrum was plotted with the relative abundance of each ion as a function of its m/z value. The base peak (most abundant ion) was assigned a relative intensity of 100%.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-allylphenol**.



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Caption: Workflow for Spectroscopic Analysis of **2-Allylphenol**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 2-Allylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767131#spectroscopic-data-nmr-ir-ms-for-2-allylphenol]

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